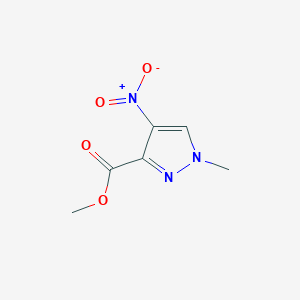

Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate

Description

BenchChem offers high-quality Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1-methyl-4-nitropyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c1-8-3-4(9(11)12)5(7-8)6(10)13-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRIOGKNOYPHJPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate

Abstract

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for the preparation of methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate, a key heterocyclic building block in contemporary drug discovery and materials science. The document details a three-step synthetic sequence, commencing with the esterification of pyrazole-3-carboxylic acid, followed by a regioselective N-methylation, and culminating in the nitration of the pyrazole core. Each section is designed to offer not only a detailed experimental protocol but also a deep dive into the underlying chemical principles, causality behind procedural choices, and critical parameters for ensuring a successful and reproducible synthesis. This guide is intended for researchers, medicinal chemists, and process development scientists who require a practical and scientifically grounded approach to the synthesis of this important molecule.

Introduction: Significance and Synthetic Strategy

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, and anti-cancer properties.[1] The title compound, methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate, serves as a versatile intermediate. The nitro group at the C-4 position can be readily reduced to an amine, providing a handle for further functionalization, while the ester at C-3 and the methyl group at N-1 allow for fine-tuning of molecular properties.

The synthetic strategy detailed herein is a linear, three-step approach designed for efficiency and control over regiochemistry. The pathway begins with a readily available starting material, pyrazole-3-carboxylic acid, and systematically builds the target molecule. This approach is predicated on the following key transformations:

-

Esterification: Conversion of the carboxylic acid to its corresponding methyl ester to protect the acidic proton and facilitate subsequent purification.

-

N-Methylation: Introduction of the methyl group onto the pyrazole ring. This step is critical, as the regioselectivity must be controlled to favor the desired N-1 isomer.

-

Nitration: Electrophilic aromatic substitution to install the nitro group at the electron-rich C-4 position of the pyrazole ring.

This guide will elaborate on the rationale for reagent selection, reaction conditions, and purification methods for each of these critical steps.

Overall Synthetic Workflow

The synthesis is logically structured in three sequential stages, as depicted in the workflow diagram below. Each stage yields a stable intermediate that is purified before proceeding to the next step, ensuring high purity of the final product.

Caption: Overall 3-Stage Synthetic Workflow.

Reaction Schemes, Mechanisms, and Rationale

Stage 1: Esterification of Pyrazole-3-carboxylic Acid

The first step involves the conversion of the carboxylic acid to a methyl ester. This is a standard transformation, often accomplished via Fischer esterification. However, to drive the reaction to completion under mild conditions, activating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are employed.[2][3]

Reaction Scheme: (Illustrative - not a real image)

Mechanism Rationale: Thionyl chloride reacts with methanol to form methyl chlorosulfite, which in situ, along with HCl, protonates the carboxylic acid. The primary mechanism, however, involves the activation of the carboxylic acid by forming a highly reactive acyl chloride intermediate, which is then readily attacked by methanol. This method is advantageous as the byproducts (SO₂ and HCl) are gaseous and easily removed.

Stage 2: N-Methylation of Methyl 1H-pyrazole-3-carboxylate

The N-alkylation of asymmetrically substituted pyrazoles can yield a mixture of N-1 and N-2 regioisomers.[4] The ratio of these isomers is influenced by steric and electronic factors, as well as the reaction conditions.[5] For methyl 1H-pyrazole-3-carboxylate, alkylation with agents like methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate or sodium hydride typically favors the N-1 isomer due to the steric hindrance posed by the ester group at the adjacent C-3 position.[6]

Reaction Scheme: (Illustrative - not a real image)

Causality of Reagent Choice: A common and effective method involves using a base (e.g., K₂CO₃) to deprotonate the pyrazole nitrogen, generating a nucleophilic pyrazolate anion.[6] This anion then attacks the methylating agent (e.g., methyl iodide) in a standard Sₙ2 reaction. Dimethylformamide (DMF) is an excellent solvent for this transformation as it is polar aprotic and effectively solvates the cation of the base.

Stage 3: Nitration of Methyl 1-methyl-1H-pyrazole-3-carboxylate

The final step is an electrophilic aromatic substitution. The pyrazole ring is an electron-rich heterocycle, and electrophilic substitution typically occurs at the C-4 position. The reaction is performed using a classic nitrating mixture of concentrated nitric acid and sulfuric acid.

Reaction Scheme: (Illustrative - not a real image)

Mechanistic Pathway: Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to generate the highly electrophilic nitronium ion (NO₂⁺). The π-electron system of the pyrazole ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex. A base (HSO₄⁻ or H₂O) then abstracts a proton from the C-4 position to restore aromaticity and yield the final product.[7][8]

Caption: Electrophilic Nitration Mechanism.

Experimental Protocols

Disclaimer: All procedures should be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Stage 1: Synthesis of Methyl 1H-pyrazole-3-carboxylate

| Reagent/Solvent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass | Role |

| Pyrazole-3-carboxylic acid | 112.09 | 50 | 5.60 g | Starting Material |

| Methanol (Anhydrous) | 32.04 | - | 100 mL | Reagent/Solvent |

| Thionyl Chloride (SOCl₂) | 118.97 | 100 | 7.3 mL | Activating Agent |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyrazole-3-carboxylic acid (5.60 g, 50 mmol).

-

Add anhydrous methanol (100 mL) to the flask.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (7.3 mL, 100 mmol) dropwise to the stirred suspension over 30 minutes. Caution: The reaction is exothermic and releases HCl gas.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to reflux (approx. 65 °C) for 3-4 hours, monitoring the reaction progress by TLC.[2]

-

After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Add saturated sodium bicarbonate solution to the residue until the effervescence ceases (pH ~8).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 1H-pyrazole-3-carboxylate as a white solid.

Stage 2: Synthesis of Methyl 1-methyl-1H-pyrazole-3-carboxylate

| Reagent/Solvent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass | Role |

| Methyl 1H-pyrazole-3-carboxylate | 126.11 | 40 | 5.04 g | Starting Material |

| Potassium Carbonate (K₂CO₃), fine | 138.21 | 60 | 8.29 g | Base |

| Dimethyl Sulfate ((CH₃)₂SO₄) | 126.13 | 44 | 4.1 mL | Methylating Agent |

| Dimethylformamide (DMF), anhydrous | 73.09 | - | 80 mL | Solvent |

Procedure:

-

To a 250 mL round-bottom flask, add methyl 1H-pyrazole-3-carboxylate (5.04 g, 40 mmol) and anhydrous potassium carbonate (8.29 g, 60 mmol).

-

Add anhydrous DMF (80 mL) and stir the suspension.

-

Slowly add dimethyl sulfate (4.1 mL, 44 mmol) dropwise at room temperature. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care.[9]

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-water (200 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford methyl 1-methyl-1H-pyrazole-3-carboxylate.

Stage 3: Synthesis of Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate

| Reagent/Solvent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass | Role |

| Methyl 1-methyl-1H-pyrazole-3-carboxylate | 140.14 | 30 | 4.20 g | Starting Material |

| Sulfuric Acid (H₂SO₄), concentrated (98%) | 98.08 | - | 20 mL | Catalyst/Solvent |

| Nitric Acid (HNO₃), concentrated (70%) | 63.01 | - | 10 mL | Nitrating Agent |

Procedure:

-

In a 100 mL round-bottom flask, cool concentrated sulfuric acid (20 mL) to 0 °C in an ice-salt bath.

-

Slowly add methyl 1-methyl-1H-pyrazole-3-carboxylate (4.20 g, 30 mmol) portion-wise to the cold sulfuric acid, ensuring the temperature does not exceed 5 °C.

-

In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (10 mL) to concentrated sulfuric acid (10 mL) while cooling in an ice bath.

-

Add the cold nitrating mixture dropwise to the pyrazole solution over 30-45 minutes, maintaining the reaction temperature between 0 and 5 °C.[7][10]

-

After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring.

-

A precipitate will form. Allow the ice to melt completely, then collect the solid product by vacuum filtration.

-

Wash the solid with copious amounts of cold water until the filtrate is neutral (pH ~7).

-

Recrystallize the crude product from methanol or ethanol to obtain pure methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate as a solid.

Characterization and Data Analysis

The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques. The following table summarizes the expected analytical data.

| Compound | Formula | M.W. ( g/mol ) | Appearance | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| Methyl 1H-pyrazole-3-carboxylate | C₅H₆N₂O₂ | 126.11 | White Solid | ~7.6 (d, 1H), ~6.8 (d, 1H), ~3.9 (s, 3H), ~11.5 (br s, 1H) | ~163 (C=O), ~140 (C3), ~132 (C5), ~110 (C4), ~52 (OCH₃) | ~3150 (N-H), ~1720 (C=O), ~1550 (C=N) |

| Methyl 1-methyl-1H-pyrazole-3-carboxylate | C₆H₈N₂O₂ | 140.14 | Off-white Solid | ~7.4 (d, 1H), ~6.7 (d, 1H), ~3.9 (s, 3H, OCH₃), ~3.8 (s, 3H, NCH₃) | ~162 (C=O), ~142 (C3), ~135 (C5), ~111 (C4), ~52 (OCH₃), ~39 (NCH₃) | ~3000 (C-H), ~1725 (C=O), ~1540 (C=N) |

| Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate | C₆H₇N₃O₄ | 185.14 | Pale Yellow Solid | ~8.2 (s, 1H, H5), ~4.0 (s, 3H, NCH₃), ~3.95 (s, 3H, OCH₃) | ~160 (C=O), ~145 (C5), ~140 (C3), ~138 (C4-NO₂), ~53 (OCH₃), ~40 (NCH₃) | ~3100 (C-H), ~1730 (C=O), ~1530 (NO₂, asym), ~1350 (NO₂, sym) |

Note: NMR chemical shifts (δ) are approximate and can vary depending on the solvent and concentration. Spectroscopic data for intermediates are predicted based on known compounds.[4][11][12]

Conclusion

The three-step synthetic pathway detailed in this guide represents a logical, reproducible, and scalable method for the synthesis of methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate. By carefully controlling reaction conditions, particularly during the N-methylation and nitration steps, high yields and purity of the target compound can be achieved. The provided protocols and mechanistic insights serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, enabling the efficient production of this versatile heterocyclic building block for further elaboration into novel chemical entities.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information for Nanocrystalline CdS thin film... Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure for N-Methyl-N-(pyridin-4-yl)-2-(p-tolyl)propanamide. Retrieved from [Link]

-

Kauno Technologijos Universitetas. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

- Al-Warhi, T., et al. (2020).

-

Crystallography Open Database. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

-

WebAssign. (n.d.). Experiment 5 - Nitration of Methyl Benzoate. Retrieved from [Link]

-

PubChem. (n.d.). 1-methyl-4-nitro-1H-pyrazole. Retrieved from [Link]

-

Reddit. (2023). N-methylation of pyrazole. Retrieved from [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Esterification of pyrazole-3- and 4-carboxylic acids. Retrieved from [Link]

-

Molecules. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

-

California State University, Sacramento. (n.d.). Nitration of Methyl Benzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

-

DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 1H-pyrazole-3-carboxylate. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Retrieved from [Link]

-

University of Massachusetts. (n.d.). Experiment 15 — Nitration of Methyl Benzoate. Retrieved from [Link]

-

ACS Omega. (2020). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-amino-1H-pyrazole-4-carboxylate. Retrieved from [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. webassign.net [webassign.net]

- 8. aiinmr.com [aiinmr.com]

- 9. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ochem.weebly.com [ochem.weebly.com]

- 11. epubl.ktu.edu [epubl.ktu.edu]

- 12. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, this molecule serves as a versatile scaffold in the synthesis of various pharmacologically active agents. The pyrazole nucleus is a constituent of several commercially available drugs, demonstrating a wide range of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate, with a focus on its relevance to researchers and professionals in the field of drug discovery.

Physicochemical Properties

While specific experimental data for Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate is not extensively documented in publicly available literature, the properties of the closely related precursor, 1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid, provide valuable estimates.

| Property | Value (Predicted for Carboxylic Acid) | Source |

| Melting Point | 170-173 °C | [3] |

| Boiling Point | 399.0 ± 27.0 °C | [3] |

| Molecular Weight | 185.14 g/mol | Calculated |

| Molecular Formula | C6H7N3O4 | Calculated |

Solubility: The solubility of nitropyrazole derivatives can vary significantly depending on the solvent. Generally, they exhibit moderate solubility in polar organic solvents.

Synthesis and Characterization

The synthesis of Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate typically involves a two-step process: the formation of the pyrazole ring followed by N-methylation.

Synthesis of the Precursor: Methyl 4-nitro-1H-pyrazole-3-carboxylate

The precursor can be synthesized via the esterification of 4-nitro-1H-pyrazole-3-carboxylic acid. A common method involves the use of thionyl chloride in methanol.[1]

Experimental Protocol: Synthesis of Methyl 4-nitro-1H-pyrazole-3-carboxylate [1]

-

Suspend 4-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq.) in methanol (8.0 v/v).

-

Cool the suspension to 0-5 °C under a nitrogen atmosphere.

-

Slowly add thionyl chloride (1.1 eq.) to the cooled suspension.

-

Allow the reaction mixture to gradually warm to room temperature and stir for 16-24 hours.

-

Monitor the reaction completion using ¹H NMR spectroscopy.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Treat the residue with toluene and remove the solvent under reduced pressure to azeotropically remove any residual water. Repeat this step if necessary.

-

The final product, Methyl 4-nitro-1H-pyrazole-3-carboxylate, is typically obtained as an off-white solid.

Characterization of the Precursor:

N-Methylation to Yield Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate

The N-methylation of the pyrazole ring can be achieved using various methylating agents. The regioselectivity of this reaction can be influenced by the reaction conditions and the nature of the substituent on the pyrazole ring. Common methylating agents include methyl iodide and diazomethane.[5][6]

Conceptual Experimental Protocol: N-Methylation using Methyl Iodide

Causality: Methyl iodide is a classic and effective reagent for N-alkylation. The reaction proceeds via an SN2 mechanism where the deprotonated pyrazole nitrogen acts as a nucleophile. The choice of a suitable base is crucial to deprotonate the pyrazole N-H without promoting unwanted side reactions like ester hydrolysis. A non-nucleophilic base such as potassium carbonate is often a good choice.

-

Dissolve Methyl 4-nitro-1H-pyrazole-3-carboxylate (1.0 eq.) in a suitable aprotic polar solvent such as acetone or DMF.

-

Add a mild, non-nucleophilic base, such as potassium carbonate (1.5 eq.), to the solution.

-

Add methyl iodide (1.2 eq.) dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, filter off the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate.

Self-Validating System: The purity and identity of the final product should be rigorously confirmed by a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, as well as by determining its melting point. The absence of the N-H proton signal and the appearance of a new N-methyl signal in the ¹H NMR spectrum are key indicators of successful methylation.

Caption: Synthetic pathway to Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate.

Chemical Reactivity and Stability

The chemical reactivity of Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate is primarily influenced by the electron-withdrawing nitro group and the ester functionality.

-

Nucleophilic Aromatic Substitution: The nitro group activates the pyrazole ring towards nucleophilic aromatic substitution, although this is generally less facile than in six-membered aromatic systems.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-based reductants (e.g., SnCl₂). This transformation is a key step in the synthesis of many bioactive molecules, including analogues of Sildenafil.[7]

-

Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

The compound is expected to be relatively stable under neutral conditions. However, prolonged exposure to strong acids or bases may lead to decomposition or hydrolysis of the ester. Nitropyrazole derivatives are also known for their applications as energetic materials, indicating that they can be thermally sensitive.[8]

Applications in Drug Development

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry.[9] Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate and its derivatives are valuable intermediates in the synthesis of a variety of therapeutic agents.

Intermediate in the Synthesis of PDE5 Inhibitors

One of the most notable applications of this class of compounds is in the synthesis of phosphodiesterase type 5 (PDE5) inhibitors, such as Sildenafil (Viagra™).[10] The synthesis of Sildenafil and its analogues often involves the use of a substituted 1-methyl-4-nitropyrazole derivative. The key synthetic transformations typically include the reduction of the nitro group to an amine, followed by cyclization to form the pyrazolo[4,3-d]pyrimidinone core structure.[7]

Caption: Role as an intermediate in pharmaceutical synthesis.

Other Potential Pharmacological Activities

Given the broad spectrum of biological activities associated with pyrazole derivatives, Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate could serve as a starting material for the synthesis of compounds with potential:[2][11][12]

-

Anti-inflammatory and Analgesic Effects: Many pyrazole-containing compounds exhibit potent anti-inflammatory and analgesic properties.

-

Antimicrobial and Antifungal Activity: The pyrazole nucleus is found in a number of agents with activity against various microbial and fungal pathogens.

-

Anticancer Activity: Certain pyrazole derivatives have shown promise as anticancer agents by targeting various cellular pathways.

Conclusion

Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate is a valuable building block for the synthesis of a wide range of biologically active molecules. Its straightforward synthesis from readily available starting materials, combined with the versatile reactivity of its functional groups, makes it an attractive intermediate for drug discovery and development. Further research into the specific properties and applications of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry.

References

-

Geronikaki, A., & Gavalas, A. (2006). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed. [Link]

-

Chem.info. Synthesis of Sildenafil Citrate. [Link]

-

SpectraBase. 1-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid 4-methoxy-benzylamide - Optional[FTIR] - Spectrum. [Link]

-

ResearchGate. Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5).... [Link]

-

ResearchGate. Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. [Link]

-

New Drug Approvals. SILDENAFIL. [Link]

-

Gilla, G., et al. (2013). A Facile, Improved Synthesis of Sildenafil and Its Analogues. PMC - NIH. [Link]

-

ResearchGate. Methylation of 4-nitro-3(5)-pyrazolecarboxylic acid. [Link]

-

PubChem. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. [Link]

-

Faisal, M. M., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. PMC - NIH. [Link]

-

Journal of Organic Chemistry & Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

-

ResearchGate. Review on synthesis of nitropyrazoles. [Link]

-

ResearchGate. Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (4). [Link]

-

MySkinRecipes. Methyl 4-nitro-1H-pyrazole-3-carboxylate. [Link]

-

Jinan Xinnuo Pharmaceutical Technology Co., Ltd. 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide. [Link]

-

Master Organic Chemistry. Diazomethane (CH2N2). [Link]

-

El-Sayed, M. A. A., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

-

PubChem. 1-methyl-4-nitro-1H-pyrazole. [Link]

-

Barkawi, L. S., & Cohen, J. D. (2010). A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format. PubMed. [Link]

-

Chemistry Stack Exchange. Methylation of nitroalkanes with diazomethane. [Link]

-

Chemistry LibreTexts. 21.7: Methyl Ester Synthesis Using Diazomethane. [Link]

-

Kaunas University of Technology ePubl. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

-

MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

-

ResearchGate. 13 C NMR chemical shifts (ppm) of C-nitropyrazoles. [Link]

-

SpectraBase. 3-methyl-4-nitro-1H-pyrazole - Optional[1H NMR] - Spectrum. [Link]

- Google Patents. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.

-

PubChem. ethyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate. [Link]

-

Juniper Publishers. Use of Methyliodide in o-Methylation of organic compounds. [Link]

-

PubMed. Differential Effects of 4-iodopyrazole and 3-methylpyrazole on the Metabolic Activation of Methylazoxymethanol to a DNA Methylating Species by Rat Liver and Rat Colon Mucosa in Vivo. [Link]

-

PubChem. Methyl 1H-pyrazole-3-carboxylate. [Link]

-

NIST WebBook. Benzene, 1-methyl-4-nitro-. [Link]

-

NIST WebBook. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. [Link]

Sources

- 1. 1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester synthesis - chemicalbook [chemicalbook.com]

- 2. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]

- 3. 1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXYLIC ACID CAS#: 4598-86-1 [m.chemicalbook.com]

- 4. 1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester(138786-86-4) 1H NMR [m.chemicalbook.com]

- 5. A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate (CAS 400877-57-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate (CAS Number: 400877-57-8). This document is designed to serve as a practical resource for researchers and scientists involved in the synthesis, identification, and quality control of this and related nitropyrazole compounds. The guide outlines detailed methodologies for acquiring and interpreting key spectroscopic data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete, publicly available dataset for this specific molecule is not available, this guide synthesizes data from closely related analogues and established principles of spectroscopic interpretation to provide a robust framework for its characterization. The protocols described herein are designed to be self-validating, ensuring a high degree of confidence in the structural elucidation and purity assessment of this compound, which is of interest in medicinal chemistry and materials science.

Introduction

Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate, a substituted nitropyrazole, represents a class of heterocyclic compounds with significant potential in various scientific domains, including as intermediates in the synthesis of pharmaceuticals and energetic materials. The precise substitution pattern on the pyrazole ring, featuring a methyl group at the N1 position, a nitro group at C4, and a methyl carboxylate group at C3, imparts specific chemical and physical properties that are of interest for further molecular design and application.

Accurate and comprehensive characterization of such molecules is paramount for ensuring their identity, purity, and suitability for downstream applications. Spectroscopic techniques are the cornerstone of this characterization process, providing detailed information about the molecular structure, functional groups, and molecular weight. This guide will delve into the practical aspects of obtaining and interpreting the spectroscopic data for Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate.

Molecular Structure and Properties

-

IUPAC Name: Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate

-

CAS Number: 400877-57-8

-

Molecular Formula: C₆H₇N₃O₄

-

Molecular Weight: 185.14 g/mol

-

Chemical Structure:

Caption: Chemical structure of Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate.

Synthesis Pathway and Experimental Protocol

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate.

Experimental Protocol: N-Methylation of Methyl 4-nitro-1H-pyrazole-3-carboxylate

This protocol is based on standard N-alkylation procedures for pyrazoles.

Materials:

-

Methyl 4-nitro-1H-pyrazole-3-carboxylate

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of Methyl 4-nitro-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

-

Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the structure of Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate.

4.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity.

-

Expected Chemical Shifts (δ) and Multiplicities:

-

Pyrazole Ring Proton (C5-H): A singlet is expected for the proton on the pyrazole ring. Based on data for the analogous Methyl 4-nitro-1H-pyrazole-3-carboxylate (which shows a singlet at 8.9 ppm in DMSO-d₆), this proton in the N-methylated product is expected to appear in a similar downfield region, likely between 8.5 and 9.0 ppm .[1] The electron-withdrawing effect of the adjacent nitro and carboxylate groups contributes to this significant downfield shift.

-

N-Methyl Protons (N1-CH₃): A singlet corresponding to the three protons of the N-methyl group is anticipated. The chemical shift is expected in the range of 3.8 to 4.2 ppm .

-

O-Methyl Protons (COOCH₃): A singlet for the three protons of the methyl ester group is also expected. This signal will likely appear in the range of 3.8 to 4.0 ppm .[1]

-

Table 1: Predicted ¹H NMR Spectroscopic Data for Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate in CDCl₃

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| C5-H | 8.5 - 9.0 | Singlet | 1H |

| N1-CH₃ | 3.8 - 4.2 | Singlet | 3H |

| COOCH₃ | 3.8 - 4.0 | Singlet | 3H |

4.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will confirm the carbon framework of the molecule.

-

Expected Chemical Shifts (δ):

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate in the downfield region, typically around 160-165 ppm .

-

Pyrazole Ring Carbons:

-

C3: The carbon bearing the carboxylate group will be significantly downfield.

-

C4: The carbon attached to the nitro group will also be deshielded.

-

C5: The protonated carbon of the pyrazole ring.

-

-

Methyl Carbons:

-

N-CH₃: The N-methyl carbon is expected in the range of 35-40 ppm .

-

O-CH₃: The O-methyl carbon of the ester will likely appear around 52-55 ppm .

-

-

Table 2: Predicted ¹³C NMR Spectroscopic Data for Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate in CDCl₃

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | 160 - 165 |

| C3 | 140 - 145 |

| C4 | 135 - 140 |

| C5 | 130 - 135 |

| O-CH₃ | 52 - 55 |

| N-CH₃ | 35 - 40 |

4.1.3. NMR Experimental Protocol

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate is expected to show characteristic absorption bands for the nitro, ester, and aromatic pyrazole functionalities.

-

Expected Absorption Bands (cm⁻¹):

-

C=O Stretch (Ester): A strong absorption band is expected in the region of 1720-1740 cm⁻¹ .

-

NO₂ Stretch (Nitro Group): Two strong absorption bands are characteristic of the nitro group: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹ .

-

C=N and C=C Stretch (Pyrazole Ring): Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

-

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be just below 3000 cm⁻¹.

-

C-O Stretch (Ester): A strong band for the C-O single bond stretch is expected in the 1100-1300 cm⁻¹ region.

-

Table 3: Predicted Key IR Absorption Bands for Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Ester) | 1720 - 1740 | Strong |

| NO₂ (Asymmetric Stretch) | 1520 - 1560 | Strong |

| NO₂ (Symmetric Stretch) | 1340 - 1380 | Strong |

| C=N, C=C (Aromatic Ring) | 1400 - 1600 | Medium to Strong |

| C-O (Ester) | 1100 - 1300 | Strong |

An FTIR spectrum of a related derivative, 1-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid 4-methoxy-benzylamide, can provide some comparative insights into the vibrational modes of the core nitropyrazole structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

-

Expected Molecular Ion Peak (M⁺):

-

In an electron ionization (EI) mass spectrum, the molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound, which is 185.14 . High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental composition.

-

-

Expected Fragmentation Pattern:

-

Common fragmentation pathways would involve the loss of the methoxy group (-OCH₃, m/z 31) from the ester, leading to a fragment at m/z 154.

-

Loss of the entire methoxycarbonyl group (-COOCH₃, m/z 59) would result in a fragment at m/z 126.

-

Loss of the nitro group (-NO₂, m/z 46) could also be observed, leading to a fragment at m/z 139.

-

Table 4: Predicted Mass Spectrometry Data for Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate

| m/z | Proposed Fragment |

| 185 | [M]⁺ |

| 154 | [M - OCH₃]⁺ |

| 126 | [M - COOCH₃]⁺ |

| 139 | [M - NO₂]⁺ |

Conclusion

The comprehensive spectroscopic characterization of Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate (CAS 400877-57-8) is essential for its unambiguous identification and quality assessment. This technical guide provides a detailed framework for acquiring and interpreting the ¹H NMR, ¹³C NMR, IR, and mass spectral data for this compound. By leveraging data from closely related analogues and fundamental spectroscopic principles, researchers can confidently verify the structure and purity of their synthesized material. The methodologies and expected spectral data presented herein serve as a valuable resource for scientists and professionals working with nitropyrazole derivatives in drug discovery and other advanced applications.

References

Sources

A Technical Guide to Nitropyrazole Derivatives in Medicinal Chemistry

An In-depth Technical Guide:

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitropyrazole derivatives represent a fascinating and highly versatile class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. The incorporation of a nitro group onto the pyrazole scaffold imparts unique electronic properties, leading to a diverse range of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of nitropyrazole derivatives. We delve into their applications as anticancer, antimicrobial, and anti-inflammatory agents, elucidating the underlying mechanisms of action and highlighting key structure-activity relationships. This guide also presents detailed experimental protocols, quantitative data summaries, and visual representations of synthetic workflows and biological pathways to serve as a valuable resource for researchers and professionals in drug discovery and development.

Introduction

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] The pyrazole ring system is known for its diverse biological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer effects.[2][3] The introduction of a nitro group, a potent electron-withdrawing group, into the pyrazole ring can significantly modulate its physicochemical properties and biological activity.[4] Nitropyrazole derivatives have emerged as a promising class of compounds with a broad spectrum of therapeutic potential.[4][5] These compounds are not only of interest in medicine but also find applications in agriculture and materials science.[6] This guide will focus on the medicinal chemistry aspects of nitropyrazole derivatives, exploring their synthesis and therapeutic applications.

Synthetic Strategies for Nitropyrazole Derivatives

The synthesis of nitropyrazole derivatives can be achieved through various chemical transformations. The most common approaches involve the direct nitration of a pre-existing pyrazole ring or the construction of the nitropyrazole ring from acyclic precursors.

2.1. Direct Nitration of Pyrazole

The direct nitration of pyrazole is a straightforward method to introduce a nitro group onto the pyrazole ring. The regioselectivity of the nitration is influenced by the reaction conditions and the substituents already present on the pyrazole ring.

A common nitrating agent is a mixture of nitric acid and sulfuric acid.[7] For instance, the synthesis of 4-nitropyrazole can be achieved by treating pyrazole with a mixture of fuming nitric acid and fuming sulfuric acid.[7]

2.2. Cyclization Reactions

Another versatile approach is the cyclization of functionalized acyclic precursors. For example, pyrazolo[1,5-d][8][9][10]triazin-7(6H)-ones can be synthesized through the intramolecular cyclization of alkyl 2-(4-nitro-1H-pyrazol-3-yl)methylene)hydrazine-1-carboxylates.[8] This method allows for the introduction of diverse substituents on the resulting heterocyclic system.[8]

Experimental Protocol: Synthesis of 4-Nitropyrazole [7]

This protocol describes a one-pot, two-step method for the synthesis of 4-nitropyrazole from pyrazole.

Materials:

-

Pyrazole

-

Concentrated sulfuric acid (98%)

-

Fuming nitric acid (90%)

-

Fuming sulfuric acid (20% SO3)

-

Ice bath

-

Magnetic stirrer

-

Round bottom flask

-

Dropping funnel

Procedure:

-

In a round bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add concentrated sulfuric acid to pyrazole while stirring.

-

To this mixture, add a pre-cooled mixture of fuming nitric acid and fuming sulfuric acid dropwise using a dropping funnel, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm up to 50°C and stir for 1.5 hours.

-

Pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated product, 4-nitropyrazole, is collected by filtration, washed with cold water, and dried.

The optimal molar ratio for this reaction is reported to be fuming nitric acid:fuming sulfuric acid:concentrated sulfuric acid:pyrazole = 1.5:3:2.1:1, yielding up to 85% of the product.[7]

General Synthetic Workflow

Caption: General workflow for the synthesis of nitropyrazole derivatives.

Anticancer Applications of Nitropyrazole Derivatives

The development of novel anticancer agents with high efficacy and low toxicity is a major focus of medicinal chemistry research.[10] Pyrazole derivatives have been extensively investigated for their anticancer properties, and the introduction of a nitro group can enhance this activity.[10][11]

3.1. Mechanism of Action

Nitropyrazole derivatives exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cell cycle progression and the induction of apoptosis.[10][12]

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are crucial for the regulation of the cell cycle, and their aberrant activity is a hallmark of many cancers.[13] Several nitropyrazole derivatives have been identified as potent CDK inhibitors, leading to cell cycle arrest and apoptosis.[13]

Induction of Apoptosis: Apoptosis, or programmed cell death, is a vital process for removing damaged or cancerous cells. Some nitropyrazole derivatives have been shown to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.[13]

Signaling Pathway of CDK2 Inhibition

Caption: Inhibition of CDK2 by nitropyrazole derivatives leading to cell cycle arrest.

3.2. Structure-Activity Relationship (SAR)

The anticancer activity of nitropyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.

-

Electron-withdrawing groups: The presence of electron-withdrawing groups on the phenyl rings attached to the pyrazole core has been shown to enhance anticancer activity.[10]

-

Position of the nitro group: The position of the nitro group on the pyrazole ring can influence the compound's cytotoxicity.[9]

-

Other substituents: The introduction of different functional groups, such as halogens or methoxy groups, can modulate the anticancer potency and selectivity.[11]

Table 1: In-vitro Anticancer Activity of Selected Pyrazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 25 | HT29 | 3.17 | [10] |

| PC3 | 4.21 | [10] | |

| A549 | 5.33 | [10] | |

| Compound 35 | HepG2 | 3.53 | [10] |

| MCF7 | 6.71 | [10] | |

| Hela | 5.16 | [10] | |

| Compound 37 | MCF7 | 5.21 | [10] |

| Compound 43 | MCF7 | 0.25 | [10] |

Antimicrobial Potential of Nitropyrazole Derivatives

The emergence of multidrug-resistant pathogens poses a significant threat to global health, necessitating the development of new antimicrobial agents.[14] Nitropyrazole derivatives have demonstrated promising antibacterial and antifungal activities.[15][16]

4.1. Spectrum of Activity

Nitropyrazole derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal species.[15][17] For example, certain derivatives have been found to be effective against Staphylococcus aureus, Escherichia coli, and Candida albicans.[15]

4.2. Proposed Mechanisms of Antimicrobial Action

The exact mechanisms of antimicrobial action for many nitropyrazole derivatives are still under investigation. However, it is hypothesized that they may interfere with essential cellular processes in microorganisms, such as:

-

Enzyme inhibition: They may inhibit enzymes that are crucial for microbial survival, such as glucosamine-6-phosphate synthase.

-

Cell wall synthesis: Disruption of cell wall synthesis is a common mechanism for antibacterial agents.

-

Nucleic acid synthesis: Interference with DNA or RNA synthesis can lead to microbial cell death.

4.3. Structure-Activity Relationship (SAR)

The antimicrobial activity of nitropyrazole derivatives is influenced by their structural features.

-

Lipophilicity: The overall lipophilicity of the molecule can affect its ability to penetrate microbial cell membranes.

-

Substituents on the pyrazole ring: The presence of specific substituents, such as halogens or nitro groups, can enhance antimicrobial potency.[15] For instance, some nitrofuran-containing pyrazole derivatives have shown good antibacterial and antifungal activity.[1]

Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 3 | Escherichia coli | 0.25 | [16] |

| Compound 4 | Streptococcus epidermidis | 0.25 | [16] |

| Compound 2 | Aspergillus niger | 1 | [16] |

Anti-inflammatory Role of Nitropyrazole Derivatives

5.1. Mechanism of Action

The primary mechanism of action for the anti-inflammatory effects of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes.[19][21] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[19] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with COX-1 inhibition.[19]

Mechanism of COX Inhibition

Caption: Nitropyrazole derivatives can inhibit the COX-2 enzyme, reducing prostaglandin synthesis and inflammation.

5.2. Structure-Activity Relationship (SAR)

The anti-inflammatory activity of nitropyrazole derivatives is influenced by their chemical structure.

-

Substituents at the N1 position: The nature of the substituent at the N1 position of the pyrazole ring can significantly impact COX-2 selectivity.

-

Aryl substituents: The presence and substitution pattern of aryl groups on the pyrazole ring are crucial for potent anti-inflammatory activity. For example, a 4-sulfonamidophenyl group is a common feature in selective COX-2 inhibitors.

Table 3: Anti-inflammatory Activity of Selected Pyrazole Derivatives

| Compound | Assay | Activity | Reference |

| Compound 4 | Histamine-induced paw edema | Better than diclofenac sodium | [16] |

| N5 | Granuloma test | Relative activity to celecoxib: 1.17 | [20] |

| N7 | Granuloma test | Relative activity to celecoxib: 1.13 | [20] |

| N9 | Carrageenan-induced paw edema | Relative activity to celecoxib: 1.08 | [20] |

Challenges and Future Perspectives

While nitropyrazole derivatives hold great promise in medicinal chemistry, there are challenges to be addressed. Issues such as potential toxicity associated with the nitro group, poor solubility, and the need for more selective and potent compounds require further investigation.[9]

Future research should focus on:

-

Lead optimization: Designing and synthesizing new derivatives with improved pharmacological profiles.

-

Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways.

-

In vivo studies: Evaluating the efficacy and safety of promising compounds in animal models.

-

Development of drug delivery systems: Improving the bioavailability and targeting of these compounds.

Conclusion

Nitropyrazole derivatives are a valuable class of heterocyclic compounds with a wide range of biological activities. Their synthetic accessibility and the tunability of their properties through chemical modification make them attractive candidates for drug discovery. This technical guide has provided an in-depth overview of their synthesis, anticancer, antimicrobial, and anti-inflammatory properties. The continued exploration of this chemical space is likely to lead to the development of new and effective therapeutic agents for a variety of diseases.

References

-

Zapolska, V. A., et al. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][8][9][10]triazin-7(6H)-ones and Derivatives. Molecules, 30(18), 3792. [Link]

-

Gueye, A. B., et al. (2019). Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials family. Toxicology and Applied Pharmacology, 381, 114712. [Link]

-

Various Authors. (2025). Review on synthesis of nitropyrazoles. ResearchGate. [Link]

-

Li, J., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]

-

Kaur, H., et al. (2023). Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

-

Demian, B. A., et al. (2021). Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry, 11(1), 7759-7771. [Link]

-

Aggarwal, N., & Kumar, R. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(3), 166-180. [Link]

-

Al-Abdullah, E. S., et al. (2021). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Egyptian Journal of Chemistry, 64(10), 5537-5544. [Link]

-

Various Authors. (2014). Review on Synthesis of Nitropyrazoles. Chinese Journal of Energetic Materials. [Link]

-

Kumar, R. S., et al. (2013). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. BioMed Research International, 2013, 312379. [Link]

-

Saadon, K. E., et al. (2025). Structures of some pyrazole derivatives as antimicrobial compounds. ResearchGate. [Link]

-

Rai, G., et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research, 13(4), 1-10. [Link]

-

El-Sayed, M. A. A., et al. (2021). Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. Avicenna Journal of Phytomedicine, 11(4), 369-381. [Link]

-

Various Authors. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]

-

Al-Ostoot, F. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(15), 4935. [Link]

-

Becker, S., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Scientific Reports, 13(1), 1129. [Link]

-

Li, J., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]

-

Various Authors. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development. [Link]

-

Various Authors. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. [Link]

-

Various Authors. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. [Link]

-

Wang, R., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(18), 4038. [Link]

-

Ali, N., et al. (2025). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork. [Link]

-

Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules, 9(4), 229-240. [Link]

-

Janssen, J. W. A. M., et al. (1973). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry, 38(10), 1777–1782. [Link]

-

Al-Masoudi, N. A., et al. (2017). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. TSI Journals. [Link]

-

El-Gohary, N. S., & Shaaban, M. I. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 15, 10. [Link]

-

Kanishchev, M. I., et al. (1988). Nitropyrazoles (review). Chemistry of Heterocyclic Compounds, 24(5), 451-469. [Link]

-

Mphahlele, M. J., & Gildenhuys, S. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Molecules, 30(6), 1313. [Link]

-

Wang, R., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(18), 4038. [Link]

-

Sharma, S., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 184-194. [Link]

-

Wang, F., et al. (2019). Multimolecular Complexes of CL-20 with Nitropyrazole Derivatives: Geometric, Electronic Structure, and Stability. ACS Omega, 4(11), 14501-14510. [Link]

-

Yi, J., et al. (2010). Theoretical Study on Structures and Detonation Performances for Nitro Derivatives of Pyrazole by Density Functional Theory. Chinese Journal of Energetic Materials, 18(3), 252-256. [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. mdpi.com [mdpi.com]

- 9. Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. srrjournals.com [srrjournals.com]

- 12. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

- 16. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 19. ijpsjournal.com [ijpsjournal.com]

- 20. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. news-medical.net [news-medical.net]

An In-Depth Technical Guide to the Discovery and Synthetic History of Pyrazole Compounds

Introduction: The Enduring Legacy of a Five-Membered Ring

In the vast landscape of heterocyclic chemistry, the pyrazole nucleus—a five-membered aromatic ring with two adjacent nitrogen atoms—stands out as a uniquely privileged scaffold.[1][2][3] Its journey from a 19th-century laboratory curiosity to a cornerstone of modern medicinal and agricultural chemistry is a testament to its remarkable synthetic versatility and profound biological significance.[1][4] Pyrazole derivatives are integral components of numerous blockbuster drugs, including anti-inflammatory agents, treatments for erectile dysfunction, and targeted cancer therapies.[1][5][6] This guide provides an in-depth exploration of the discovery and historical evolution of pyrazole synthesis, offering researchers and drug development professionals a technical and causal understanding of the key methodologies that have defined this critical field of organic chemistry.

Part 1: The Dawn of Pyrazole Chemistry: Ludwig Knorr's Serendipitous Discovery (1883)

The story of pyrazoles begins not with a targeted synthesis, but with a serendipitous discovery by the German chemist Ludwig Knorr in 1883.[7][8] While investigating potential synthetic analogues of quinine, Knorr reacted ethyl acetoacetate with phenylhydrazine, expecting to form a quinoline-type structure.[9] Instead, he isolated a crystalline compound he named 1-phenyl-3-methyl-5-pyrazolone.[4][10] This reaction, now famously known as the Knorr Pyrazole Synthesis , was the first reported synthesis of a pyrazole derivative and laid the foundation for an entirely new class of heterocyclic compounds.[9][10]

The significance of this discovery was twofold. Firstly, it established the first reliable synthetic route to the pyrazole core. Secondly, Knorr's subsequent work on this new class of compounds led to the development of Antipyrine (Phenazone), one of the very first commercially successful synthetic drugs, which exhibited potent analgesic and antipyretic properties.[9][11] This immediate therapeutic application cemented the importance of pyrazole chemistry from its very inception.

The Foundational Knorr Pyrazole Synthesis

The Knorr synthesis is a cyclocondensation reaction between a hydrazine (or its derivative) and a 1,3-dicarbonyl compound, such as a β-ketoester.[12][13][14] The causality of the reaction lies in the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the two carbonyl carbons. The mechanism typically proceeds through the formation of a hydrazone intermediate at the more reactive carbonyl (usually the ketone), followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom on the remaining carbonyl group, and subsequent dehydration to form the aromatic pyrazole ring.[14][15]

Caption: Workflow of Knorr's original 1883 synthesis.

Protocol 1: Knorr's Original Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (1883)

This protocol is based on the original 1883 publication by Ludwig Knorr.[10] Modern safety precautions should be employed.

-

Materials:

-

Phenylhydrazine (100 g)

-

Ethyl acetoacetate (125 g)

-

Reaction vessel suitable for heating

-

Water bath

-

Apparatus for separating immiscible liquids

-

-

Methodology:

-

Reaction Mixture Preparation: In a suitable reaction vessel, combine 100 g of phenylhydrazine with 125 g of ethyl acetoacetate.

-

Initial Condensation: Allow the mixture to stand at ambient temperature. An initial condensation reaction occurs, resulting in the formation of an oily product and a separate aqueous layer.[10]

-

Separation: Carefully separate and remove the water formed during the initial condensation.

-

Cyclization: Heat the remaining oily condensation product on a water bath. This heating step is critical as it provides the activation energy for the intramolecular cyclization, which proceeds through the elimination of ethanol to form the crude pyrazolone product.[10]

-

Isolation: Upon cooling, the product solidifies. Collect the solid 1-phenyl-3-methyl-5-pyrazolone. For enhanced purity, modern procedures would involve recrystallization from a solvent such as ethanol.

-

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Key Properties |

| Antipyrine | C₁₁H₁₂N₂O | 188.23 | 111-114 | Analgesic, Antipyretic[9] |

| Aminopyrine | C₁₃H₁₇N₃O | 231.29 | 107-109 | Anti-inflammatory, Analgesic[3] |

Table 1: Properties of Early Medically Significant Pyrazolone Derivatives.

Part 2: Elucidating the Parent Ring and Early Alternatives

While Knorr had discovered a key derivative, the parent pyrazole heterocycle remained unsynthesized until 1889, when German chemist Hans von Pechmann, working under the mentorship of Eduard Buchner, reported its formation from the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[4]

Shortly after, in 1898, von Pechmann developed an entirely new route to the pyrazole core, now known as the Pechmann Pyrazole Synthesis .[16][17] This method involves the reaction of diazomethane with acetylenes.[16] It represented a significant conceptual advance, demonstrating that the pyrazole ring could be constructed via a cycloaddition pathway, a strategy that would become immensely important in the 20th and 21st centuries.

The mechanism is a classic example of a 1,3-dipolar cycloaddition.[18] The diazomethane acts as the 1,3-dipole, adding across the π-system of the alkyne to form a non-aromatic 3H-pyrazole intermediate. A subsequent tautomeric shift (a 1,5-hydrogen shift) leads to the stable, aromatic pyrazole product.[18] While mechanistically elegant, the classical Pechmann synthesis was limited by the hazardous and carcinogenic nature of the reagents, such as diazomethane and certain hydrazine derivatives.[18]

Caption: Mechanism of the Pechmann Pyrazole Synthesis.

Part 3: The Pyrazole Core in Modern Drug Synthesis: Case Studies

The foundational syntheses developed by Knorr and Pechmann paved the way for countless innovations. The true measure of their impact is seen in the continued reliance on these core principles for the synthesis of modern pharmaceuticals that generate billions of dollars in revenue and have improved countless lives.

Case Study 1: Celecoxib (Celebrex®)

Celecoxib is a selective nonsteroidal anti-inflammatory drug (NSAID) that specifically inhibits the cyclooxygenase-2 (COX-2) enzyme.[19][20] Its chemical structure features a centrally important 1,5-diarylpyrazole ring. The most common industrial syntheses of Celecoxib are elegant applications of the Knorr condensation principle, reacting a substituted aryl hydrazine with a trifluoromethylated 1,3-diketone.[15][20]

The choice of a trifluoromethyl β-diketone is critical; the strong electron-withdrawing nature of the CF₃ group dictates the regioselectivity of the initial hydrazine attack, leading preferentially to the desired 1,5-diaryl isomer, which is the biologically active form.[20]

Caption: Synthetic pathway for Celecoxib.

Protocol 2: Synthesis of Celecoxib

This protocol describes a common laboratory-scale synthesis.[20]

-

Materials:

-

4,4,4-trifluoro-1-[4-(methylphenyl)]butane-1,3-dione

-

4-sulphonamidophenylhydrazine hydrochloride

-

Ethanol (absolute)

-

-

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the 4,4,4-trifluoro-1-[4-(methylphenyl)]butane-1,3-dione and 4-sulphonamidophenylhydrazine hydrochloride in absolute ethanol.

-

Cyclocondensation: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction involves the condensation of the hydrazine with one of the diketone's carbonyls, followed by cyclization and dehydration to form the pyrazole ring.

-

Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the crude product.

-

Purification: Collect the crude Celecoxib by filtration and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the purified product.

-

Case Study 2: Sildenafil (Viagra®)

Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is used to treat erectile dysfunction.[21] Its core structure is a pyrazolo[4,3-d]pyrimidin-7-one. The synthesis of this bicyclic system begins with the construction of a substituted pyrazole ring, again demonstrating the centrality of pyrazole chemistry.

The initial step in the widely published synthesis involves the reaction of a diketoester with hydrazine, a direct application of the Knorr synthesis, to form the pyrazole carboxylic acid ester.[21][22] This pyrazole intermediate is then elaborated through a series of steps—including N-methylation, nitration, reduction, and a final cyclization—to build the fused pyrimidinone ring.[21][22][23]

Caption: Key stages in the synthesis of Sildenafil.

Conclusion: From a Foundational Reaction to a Privileged Scaffold

The history of pyrazole synthesis is a compelling narrative of scientific discovery and innovation. What began with Ludwig Knorr's unexpected result in 1883 has blossomed into a rich and diverse field of organic synthesis. The Knorr condensation and Pechmann cycloaddition, while over a century old, remain cornerstones of pyrazole chemistry, their fundamental principles continuously adapted and refined. The evolution to more advanced strategies like 1,3-dipolar cycloadditions and modern catalytic methods has further expanded the synthetic toolkit, allowing for unprecedented control over substitution and regioselectivity.[24][25][26]

The enduring presence of the pyrazole core in blockbuster drugs like Celecoxib and Sildenafil is the ultimate validation of its status as a privileged scaffold. For researchers in drug development, a deep understanding of this history is not merely an academic exercise; it provides a causal framework for innovation, enabling the design of novel synthetic routes and the creation of the next generation of pyrazole-based therapeutics.

References

-

J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link]

-

Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]

-

Kumar, V., Kaur, K., Gupta, G. K., Gupta, A. K., & Kumar, S. (2013). Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. Recent Patents on Inflammation & Allergy Drug Discovery, 7(2), 124-134. Retrieved from [Link]

-

Ingenta Connect. (2013). Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. Retrieved from [Link]

-

Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Pechmann Pyrazole Synthesis. Retrieved from [Link]

-

Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

-

Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

-

Journal of University of Shanghai for Science and Technology. (n.d.). View of A Study of Biological Importance of Pyrazoles, Chalcones and their Derivatives. Retrieved from [Link]

-

University of Bristol School of Chemistry. (n.d.). Synthesis of Sildenafil Citrate. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Chapter 5: Pyrazoles. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Improved, gram-scale synthesis of sildenafil in water using arylacetic acid as the acyl source in the pyrazolo[4,3-d]pyrimidin-7-one ring formation. Retrieved from [Link]

-

ProQuest. (n.d.). Efficient synthesis of celecoxib and pyrazole derivatives on heterogeneous Ga-MCM-41-SO3H catalyst under mild condition. Retrieved from [Link]

-

Britannica. (2025). Ludwig Knorr. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Synthesis and anti-inflammatory activity of celecoxib like compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Pechmann-Pyrazol-Synthese. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

-

MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

Bentham Science. (2025). Pyrazole and its Derivatives: Chemistry and Biological Importance. Retrieved from [Link]

-

Wiley. (n.d.). Synthesis of Sildenafil Citrate (Viagra®). Retrieved from [Link]

-

MDPI. (n.d.). A Facile, Improved Synthesis of Sildenafil and Its Analogues. Retrieved from [Link]

-

IJRASET. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved from [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. Retrieved from [Link]

-

Journal of Drug Delivery and Therapeutics. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Pechmann pyrazole synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Pechmann pyrazole synthesis | Request PDF. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

-

Wisdomlib. (2024). Pyrazole compounds: Significance and symbolism. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. Retrieved from [Link]

-

Encyclopedia.pub. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. books.rsc.org [books.rsc.org]

- 8. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals | Britannica [britannica.com]

- 12. jk-sci.com [jk-sci.com]

- 13. name-reaction.com [name-reaction.com]

- 14. chemhelpasap.com [chemhelpasap.com]

- 15. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]